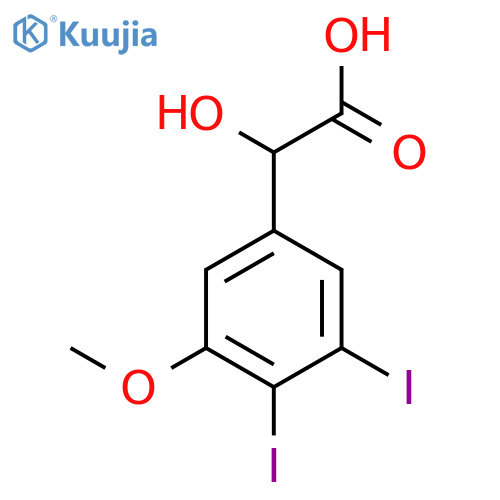Cas no 1806352-63-5 (3,4-Diiodo-5-methoxymandelic acid)

1806352-63-5 structure
商品名:3,4-Diiodo-5-methoxymandelic acid
CAS番号:1806352-63-5
MF:C9H8I2O4
メガワット:433.966367721558
CID:4942210
3,4-Diiodo-5-methoxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Diiodo-5-methoxymandelic acid
-
- インチ: 1S/C9H8I2O4/c1-15-6-3-4(8(12)9(13)14)2-5(10)7(6)11/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: KGBQLOVAXQNOIP-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C=C(C=1)C(C(=O)O)O)OC)I
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8
3,4-Diiodo-5-methoxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024450-250mg |
3,4-Diiodo-5-methoxymandelic acid |
1806352-63-5 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015024450-500mg |
3,4-Diiodo-5-methoxymandelic acid |
1806352-63-5 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015024450-1g |
3,4-Diiodo-5-methoxymandelic acid |
1806352-63-5 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
3,4-Diiodo-5-methoxymandelic acid 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1806352-63-5 (3,4-Diiodo-5-methoxymandelic acid) 関連製品
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
